molecular formula C11H10N2O4 B061059 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde CAS No. 191846-76-1

5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

Cat. No. B061059
M. Wt: 234.21 g/mol
InChI Key: YDMDOIHSAYQATQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized through condensation reactions involving specific reagents such as 4-nitrophenylhydrazine with methoxyindole-3-carboxaldehyde. This process is crucial for preparing methoxyindole-3-carboxaldehyde-(4′-nitro) phenylhydrazone compounds, which are closely related to the subject compound. The structural identification of these synthesized products relies on techniques such as IR, ^1HNMR, MS, and elementary analysis (Ge Yu-hua, 2007).

Molecular Structure Analysis

The molecular structure of 1-Methylindole-3-carboxaldehyde oxime derivatives, including 5-methoxy variations, has been analyzed to determine the geometry of the hydroxyimino function relative to the indole core. Crystal structure analysis reveals the cis and trans geometries of these molecules, with notable differences in the arrangement of the methoxy group across different molecules. This detailed structural analysis is achieved through hydrogen bonding without pi-stacking of the indole moiety, highlighting the compound's unique molecular characteristics (R. W. Janes et al., 2001).

Chemical Reactions and Properties

Indole chemistry involving nucleophilic substitution reactions positions 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for producing various indole derivatives. This capability is exemplified by the synthesis of novel pyrimido[1,2-a]indole derivatives through regioselective reactions at the 2-position with different nucleophiles, showcasing the compound's chemical reactivity and versatility (Koji Yamada et al., 2009).

Scientific Research Applications

  • Structural Analysis of Derivatives : A study focused on the structural analysis of 1-Methylindole-3-carboxaldehyde oxime and its derivatives, including (E)-5-methoxy-1-methylindole-3-carboxaldehyde oxime. This research highlighted the geometries of the hydroxyimino function relative to the indole core, which is crucial for understanding the chemical properties of these compounds (Janes et al., 2001).

  • Nucleophilic Substitution Reactions : Another study demonstrated the use of 1-Methoxy-6-nitroindole-3-carbaldehyde, a similar compound, as a versatile electrophile in nucleophilic substitution reactions. This compound was used to produce various 2,3,6-trisubstituted indole derivatives, proving its utility in synthetic organic chemistry (Yamada et al., 2009).

  • Synthesis of Nitro- and Aminoindoles : Research on the optimal conditions for direct nitration of dimethylindoles, including those containing methoxy groups, led to the synthesis of novel aminoindoles by reducing nitroindoles. This work contributes to expanding the range of indole derivatives available for various applications (Ямашкин & Юровская, 2013).

  • Synthesis of Daikon-Phytoalexin Analogs : A study on the synthesis of 1-hydroxy-6- and -5-nitroindole-3-carbaldehydes, starting from methoxy-nitroindole-3-carbaldehydes, led to the creation of several daikon-phytoalexin analogs. This indicates potential applications in agricultural or pharmaceutical chemistry (Yamada et al., 2004).

  • Chemistry of Indole : A study explored the nitrating behavior of 5-methoxy-3-carbethoxyindoles, emphasizing the orientation changes when the methoxy group is replaced by an acetoxy group. This research provides insight into the chemistry of indoles and their derivatives (Zinchenko et al., 1973).

  • Phytoalexin Analogs Synthesis : Another study reported the synthesis of ester and amide analogs of methyl 1-methoxyindole-3-carboxylate, a wasabi phytoalexin. This research contributes to understanding the chemistry of plant defense compounds (Yamada et al., 2001).

Safety And Hazards

The safety information for 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin (Risk Statements 20/21/22) . Safety measures include avoiding breathing dust and avoiding contact with skin and eyes (Safety Statements 22-36/37) .

properties

IUPAC Name

5-methoxy-1-methyl-4-nitroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-12-5-7(6-14)10-8(12)3-4-9(17-2)11(10)13(15)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMDOIHSAYQATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2[N+](=O)[O-])OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445761
Record name 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

CAS RN

191846-76-1
Record name 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Jaffar, MA Naylor, N Robertson… - Anti-cancer drug …, 1998 - ingentaconnect.com
… Scheme 4 depicts a five-step synthesis of 3-(3-hydroxy-1-propenyl) analogues of EO9 starting from 5-methoxy-1-methyl-4-nitroindole-3-carboxaldehyde (26) using similar methodology. …
Number of citations: 40 www.ingentaconnect.com
MA Naylor, M Jaffar, J Nolan… - Journal of medicinal …, 1997 - ACS Publications
… 5-Methoxy-1-methyl-4-nitroindole-3-carboxaldehyde (59). To a solution of 58 (1.50 g 7.94 mmol) dissolved in AcOH (150 mL) was added a mixture of concentrated HNO 3 (4.5 mL) in …
Number of citations: 79 pubs.acs.org

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